molecular formula C22H16O5S B2881162 (Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one CAS No. 623120-01-4

(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No. B2881162
CAS RN: 623120-01-4
M. Wt: 392.43
InChI Key: YQPRSGKQGSEJFA-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H16O5S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

One research focus has been the development of synthetic methodologies involving compounds with similar structural features. For example, reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides in pyridine solution to afford various compounds including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. This work highlights the versatility of these compounds in synthetic organic chemistry, particularly in the synthesis of complex molecules with potential biological activities (Kandeel & Youssef, 2001).

Photoluminescent Materials

Another area of research involves the synthesis and properties of photoluminescent materials. Compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzene have been synthesized and shown to exhibit high photoluminescence. This suggests potential applications in the development of new materials for optoelectronic devices, highlighting the role of such compounds in advancing material sciences (Lowe & Weder, 2002).

Antimicrobial and Antioxidant Properties

Research has also been conducted on the antimicrobial and antioxidant properties of related compounds. Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds have been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds have shown varying degrees of effectiveness, with some analogues exhibiting excellent antimicrobial activity, which suggests their potential as leads for the development of new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

Potential Pharmaceutical Applications

The exploration of potential pharmaceutical applications has included the synthesis of compounds as inhibitors of specific enzymes. For instance, the synthesis of (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a potent inhibitor of PIM1 kinase, a proviral integration site in moloney murine leukemia virus kinase 1, suggests the utility of such compounds in the development of targeted therapies for diseases where PIM1 is implicated (Gao et al., 2013).

properties

IUPAC Name

(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5S/c1-25-15-6-4-14(5-7-15)19(23)13-26-16-8-9-18-20(11-16)27-21(22(18)24)12-17-3-2-10-28-17/h2-12H,13H2,1H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPRSGKQGSEJFA-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

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